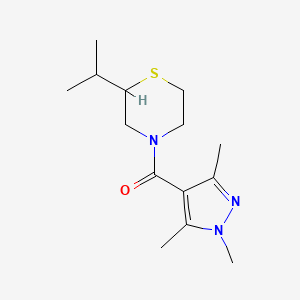
(2-Propan-2-ylthiomorpholin-4-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Propan-2-ylthiomorpholin-4-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of (2-Propan-2-ylthiomorpholin-4-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone is not fully understood. However, scientific research has suggested that it may exert its anti-cancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. Additionally, it may induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
(2-Propan-2-ylthiomorpholin-4-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, it has been demonstrated to have anti-inflammatory and antioxidant properties. It may also have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2-Propan-2-ylthiomorpholin-4-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone is its potent anti-cancer activity, which makes it a promising drug candidate for the treatment of cancer. Additionally, its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of a range of other diseases. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on (2-Propan-2-ylthiomorpholin-4-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone. One area of focus could be on elucidating its mechanism of action, which would provide insights into how to optimize its therapeutic potential. Additionally, further studies could investigate its potential applications in the treatment of other diseases, such as neurodegenerative diseases. Finally, research could focus on developing more efficient and cost-effective synthesis methods for this compound, which would facilitate its use in scientific research and potential clinical applications.
Méthodes De Synthèse
The synthesis of (2-Propan-2-ylthiomorpholin-4-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone involves a multi-step process that has been described in detail in scientific literature. The first step involves the reaction of 1,3,5-trimethylpyrazole with thionyl chloride to form 1-chloro-3,5-dimethylpyrazole. This intermediate is then reacted with morpholine and tert-butyl isocyanide to form (2-Propan-2-ylthiomorpholin-4-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone.
Applications De Recherche Scientifique
(2-Propan-2-ylthiomorpholin-4-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has been studied for its potential applications in the field of medicine. In particular, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Scientific research has shown that this compound has potent anti-cancer activity and can inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
(2-propan-2-ylthiomorpholin-4-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-9(2)12-8-17(6-7-19-12)14(18)13-10(3)15-16(5)11(13)4/h9,12H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGMXJCVTZZSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCSC(C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Propan-2-ylthiomorpholin-4-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

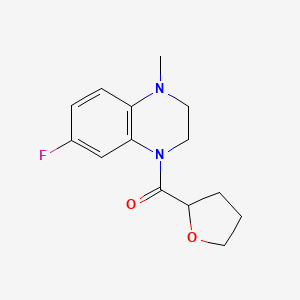
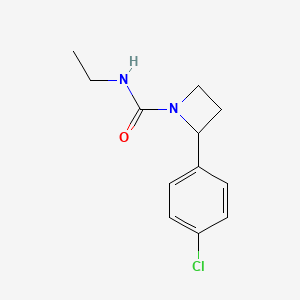

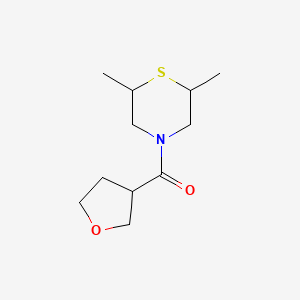
![N-prop-2-ynyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591403.png)
![N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591409.png)
![N-(2-methoxyethyl)-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591413.png)
![1-[(2-Chlorophenyl)methyl]-1-cyclopentylurea](/img/structure/B7591420.png)
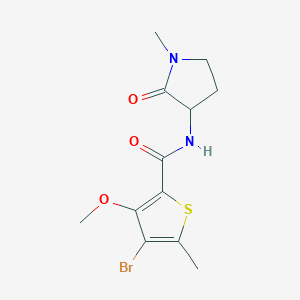
![5-(4-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B7591437.png)
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-(5,6-dimethyl-1-benzofuran-2-yl)methanone](/img/structure/B7591452.png)
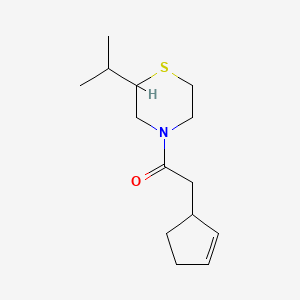
![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(3-methoxythiophen-2-yl)methanone](/img/structure/B7591468.png)
